molecular formula C14H17ClO2 B15161761 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane CAS No. 142825-34-1

2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane

Katalognummer: B15161761
CAS-Nummer: 142825-34-1
Molekulargewicht: 252.73 g/mol
InChI-Schlüssel: LEKOSGXIUOCIIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane is a chemical compound with the molecular formula C12H15ClO2 It is characterized by the presence of a chloropropenyl group attached to a phenoxy oxane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane typically involves the reaction of 3-chloropropene with phenoxy oxane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Industrial production may also involve additional steps such as distillation and solvent recovery to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted phenoxy oxane compounds.

Wissenschaftliche Forschungsanwendungen

2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]ethane
  • 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]propane
  • 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]butane

Uniqueness

2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane is unique due to its specific structural features, such as the presence of the oxane ring and the chloropropenyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

142825-34-1

Molekularformel

C14H17ClO2

Molekulargewicht

252.73 g/mol

IUPAC-Name

2-[3-(3-chloroprop-1-enyl)phenoxy]oxane

InChI

InChI=1S/C14H17ClO2/c15-9-4-6-12-5-3-7-13(11-12)17-14-8-1-2-10-16-14/h3-7,11,14H,1-2,8-10H2

InChI-Schlüssel

LEKOSGXIUOCIIG-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OC2=CC=CC(=C2)C=CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.